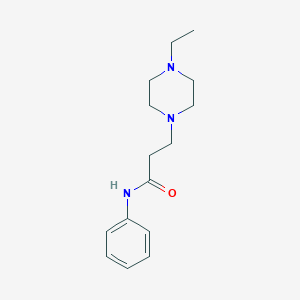![molecular formula C18H25ClN2O3S B248628 Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone](/img/structure/B248628.png)
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone, also known as AZD-8055, is a small molecule inhibitor that has been developed for research purposes. It is a highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, a key regulator of cellular growth and metabolism. The aim of
作用機序
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone is a highly selective inhibitor of mTOR kinase, which is a key regulator of cellular growth and metabolism. mTOR exists in two complexes, mTORC1 and mTORC2, which have different functions. Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone inhibits both mTORC1 and mTORC2, leading to a reduction in protein synthesis, cell proliferation, and survival.
Biochemical and Physiological Effects:
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of mTORC1 and mTORC2, leading to a reduction in cell proliferation and survival. In neurodegenerative diseases, it has been found to improve cognitive function by reducing the accumulation of toxic proteins in the brain. In metabolic disorders, it reduces insulin resistance and improves glucose metabolism.
実験室実験の利点と制限
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has several advantages for lab experiments. It is highly selective for mTOR kinase, which reduces the risk of off-target effects. It is also available in a pure form, which allows for accurate dosing. However, Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has some limitations. It is a small molecule inhibitor, which means that it may not penetrate cell membranes effectively. In addition, its effects may be influenced by the cellular environment, which can vary between different cell types.
将来の方向性
There are several future directions for research on Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the use of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone in combination with other mTOR inhibitors to improve its efficacy. Finally, there is a need for further studies to investigate the long-term effects of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone on cellular metabolism and physiology.
合成法
The synthesis of Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone involves several steps. First, 4-chlorobenzenesulfonyl chloride is reacted with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This compound is then reacted with azepan-1-amine to form azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone. The final product is obtained after purification by column chromatography.
科学的研究の応用
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been extensively studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and metabolic disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone has been found to improve cognitive function in animal models of Alzheimer's disease and to reduce insulin resistance in obese mice.
特性
製品名 |
Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone |
|---|---|
分子式 |
C18H25ClN2O3S |
分子量 |
384.9 g/mol |
IUPAC名 |
azepan-1-yl-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanone |
InChI |
InChI=1S/C18H25ClN2O3S/c19-16-7-9-17(10-8-16)25(23,24)21-13-5-6-15(14-21)18(22)20-11-3-1-2-4-12-20/h7-10,15H,1-6,11-14H2 |
InChIキー |
MAPNKZXIOATEPY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-(4-chlorobenzyl)-5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B248549.png)
methanone](/img/structure/B248577.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![3-Methyl-5-(4-methylphenyl)-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B248618.png)
![N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B248623.png)
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248624.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248627.png)
![1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248630.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248631.png)